molecular formula C18H21N3O2S B5874554 N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide

N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide

Cat. No. B5874554
M. Wt: 343.4 g/mol
InChI Key: LVEQSCNEZQKOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide, also known as D740, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. D740 belongs to the class of carbonic anhydrase inhibitors, which are known to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide involves the inhibition of carbonic anhydrase IX, which is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrase IX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of carbonic anhydrase IX by N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide leads to a decrease in the pH of the tumor microenvironment, which can enhance the effectiveness of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase IX, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide has been shown to have anti-inflammatory and anti-angiogenic properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in inhibiting the activity of carbonic anhydrase IX, making it a useful tool for studying the role of this enzyme in cancer and other diseases. However, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide has some limitations for lab experiments. It has a relatively short half-life, which can limit its effectiveness in vivo. It also has low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide. One area of research is to optimize the synthesis method and improve the yield and purity of the compound. Another area of research is to investigate the potential therapeutic applications of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide in various diseases, such as cancer, inflammation, and angiogenesis-related diseases. Further studies are needed to determine the optimal dosage and administration route for N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide, as well as its safety and toxicity profile. In addition, the development of analogs of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide with improved pharmacokinetic properties and efficacy is an area of active research.

Synthesis Methods

The synthesis of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide involves the reaction of 4-ethoxybenzoyl chloride with N-(4-aminophenyl)thiourea in the presence of triethylamine. The resulting product is then reacted with dimethylamine to obtain the final compound, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide. The synthesis method of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide has been optimized to increase the yield and purity of the compound, making it suitable for scientific research applications.

Scientific Research Applications

N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can enhance the effectiveness of chemotherapy and radiation therapy. N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide has also been shown to have anti-inflammatory and anti-angiogenic properties, which make it a potential candidate for the treatment of various inflammatory and angiogenesis-related diseases.

properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]carbamothioyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-4-23-16-11-5-13(6-12-16)17(22)20-18(24)19-14-7-9-15(10-8-14)21(2)3/h5-12H,4H2,1-3H3,(H2,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEQSCNEZQKOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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